molecular formula C5H12ClNO2 B7805227 Piperidin-1-ium-4,4-diol;chloride

Piperidin-1-ium-4,4-diol;chloride

Cat. No.: B7805227
M. Wt: 153.61 g/mol
InChI Key: BQOLKFJNJCOALF-UHFFFAOYSA-N
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Description

Piperidin-1-ium-4,4-diol;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-1-ium-4,4-diol;chloride, often involves multi-component reactions. One common method is the pseudo five-component reaction of anilines, alkyl acetoacetates, and aromatic aldehydes under reflux conditions in ethanol. This method provides good yields and utilizes mild and clean reaction conditions .

Industrial Production Methods

Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-ium-4,4-diol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include calcium hypochlorite for oxidation and molybdenum disulfide for hydrogenation. Reaction conditions typically involve reflux in ethanol or other suitable solvents .

Major Products Formed

Major products formed from these reactions include N-chloropiperidine and various substituted piperidines, which have significant biological activities .

Mechanism of Action

The mechanism of action of Piperidin-1-ium-4,4-diol;chloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Properties

IUPAC Name

piperidin-1-ium-4,4-diol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOLKFJNJCOALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1(O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40064-34-4
Record name 4,4-Piperidinediol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40064-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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